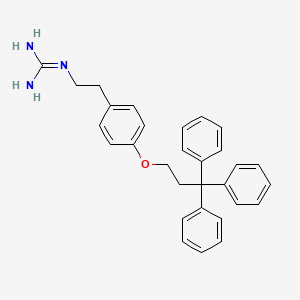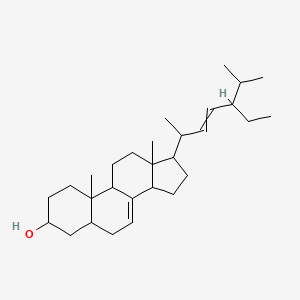
4-Pregnene-3alpha-ol-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnene-3alpha-ol-20-one can be achieved through the reduction of progesterone. One common method involves the use of sodium borohydride in the presence of cerium(III) chloride (Luche reduction) to selectively reduce the carbonyl group at position 3 . Another method includes the reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-Pregnene-3alpha-ol-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-oxo-Δ4 steroids.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and cerium(III) chloride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 3-oxo-Δ4 steroids.
Reduction: Hydroxylated derivatives such as 3α-hydroxy-5α-pregnanolone.
Substitution: Various substituted steroids.
Scientific Research Applications
4-Pregnene-3alpha-ol-20-one has numerous applications in scientific research:
Mechanism of Action
4-Pregnene-3alpha-ol-20-one exerts its effects by binding to progesterone receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of target genes involved in reproductive functions and cell proliferation. The compound also interacts with membrane progesterone receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Progesterone: The parent compound from which 4-Pregnene-3alpha-ol-20-one is derived.
20α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone.
Allopregnanolone: A metabolite of progesterone with similar biological functions.
Uniqueness
This compound is unique due to its specific hydroxylation at position 20, which imparts distinct biological activities compared to other similar compounds. Its role in regulating reproductive functions and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
25680-68-6 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
QWVWXRKHAXWWSV-QYYVTAPASA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
Synonyms |
3 alpha-hydroxy-4-pregnen-20-one 3-dihydroprogesterone 3-hydroxypregn-4-en-20-one 3-hydroxypregn-4-en-20-one, (3beta)-isomer 3alpha-dihydroprogesterone 3alphaHP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





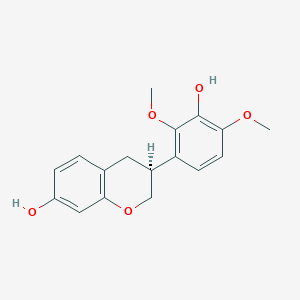


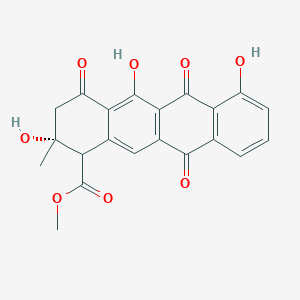
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
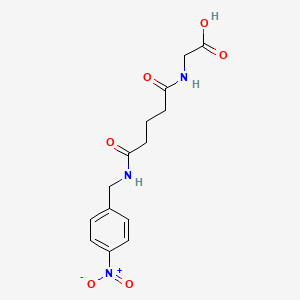
![1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B1205597.png)
